Benzyl (2-azido-4-chlorobutanoyl)carbamate
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Overview
Description
Benzyl (2-azido-4-chlorobutanoyl)carbamate is an organic compound that features a benzyl group, an azido group, and a chlorobutanoyl group attached to a carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-azido-4-chlorobutanoyl)carbamate typically involves multiple steps. One common method starts with the reaction of benzyl chloroformate with ammonia to form benzyl carbamate . This intermediate can then be reacted with 2-azido-4-chlorobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-azido-4-chlorobutanoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of benzyl (2-amino-4-chlorobutanoyl)carbamate.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Benzyl (2-azido-4-chlorobutanoyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-azido-4-chlorobutanoyl)carbamate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the azido and chlorobutanoyl groups.
Carbamic acid derivatives: General class of compounds with similar functional groups.
Uniqueness
Benzyl (2-azido-4-chlorobutanoyl)carbamate is unique due to the presence of both an azido group and a chlorobutanoyl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biomedical research.
Properties
CAS No. |
647013-63-6 |
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Molecular Formula |
C12H13ClN4O3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
benzyl N-(2-azido-4-chlorobutanoyl)carbamate |
InChI |
InChI=1S/C12H13ClN4O3/c13-7-6-10(16-17-14)11(18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18,19) |
InChI Key |
XMBKSIUSLNXBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)N=[N+]=[N-] |
Origin of Product |
United States |
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